molecular formula C20H25F2N5O3S B10953941 1-(difluoromethyl)-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10953941
M. Wt: 453.5 g/mol
InChI Key: UVBRPSGVLZGZOS-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. It belongs to the class of imidazole-containing compounds, specifically a 1,3,4-oxadiazole derivative. Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible route is as follows:

    Formation of the 1,3,4-oxadiazole ring: Start with a suitable precursor containing the oxadiazole moiety. Introduce the difluoromethyl group, followed by the addition of the pyrazole and sulfonamide functionalities.

    Alkylation: Introduce the pentyl group at the N-terminus.

    Arylation: Attach the phenyl group to the oxadiazole ring.

Reaction Conditions::

    Reflux conditions: are commonly used for these reactions.

    Phosphorus oxychloride (POCl3): is often employed as a reagent.

Industrial Production:: While industrial-scale production details are proprietary, the synthetic principles remain consistent.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions due to the presence of the sulfonamide group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Reduction: Reduction of the oxadiazole ring or the difluoromethyl group is possible.

Common Reagents::

    Hydrogen peroxide (H2O2): for oxidation.

    Hydrochloric acid (HCl): for acidic conditions.

    Sodium borohydride (NaBH4): for reduction.

Major Products::
  • Oxidation may yield sulfonyl derivatives.
  • Substitution reactions lead to various phenyl-substituted products.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential antitumor, anti-inflammatory, and antimicrobial properties.

    Chemistry: As a versatile building block for drug development.

    Industry: In the synthesis of novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, its unique combination of functional groups sets it apart.

Properties

Molecular Formula

C20H25F2N5O3S

Molecular Weight

453.5 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C20H25F2N5O3S/c1-4-5-9-12-26(13-17-23-24-19(30-17)16-10-7-6-8-11-16)31(28,29)18-14(2)25-27(15(18)3)20(21)22/h6-8,10-11,20H,4-5,9,12-13H2,1-3H3

InChI Key

UVBRPSGVLZGZOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CC1=NN=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3C)C(F)F)C

Origin of Product

United States

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